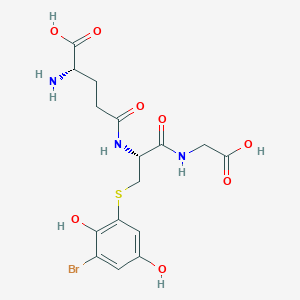

2-Bromo-6-(glutathion-S-yl)hydroquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

114865-64-4 |

|---|---|

Molecular Formula |

C16H20BrN3O8S |

Molecular Weight |

494.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(3-bromo-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H20BrN3O8S/c17-8-3-7(21)4-11(14(8)25)29-6-10(15(26)19-5-13(23)24)20-12(22)2-1-9(18)16(27)28/h3-4,9-10,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t9-,10-/m0/s1 |

InChI Key |

QSJZDQPQNVINPC-UWVGGRQHSA-N |

SMILES |

C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |

Isomeric SMILES |

C1=C(C=C(C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |

sequence |

XXG |

Synonyms |

2-Br-6-(GSyl)HQ 2-bromo-6-(glutathion-S-yl)hydroquinone 2-bromo-6-(glutathion-S-yl)hydroquinone, 35S-labeled |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Toxicological Effects of 2-Bromo-6-(glutathion-S-yl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-(GSyl)HQ) is a metabolite of the environmental contaminant bromobenzene and its parent compound 2-bromohydroquinone (2-BrHQ). It is a key player in the nephrotoxicity associated with these compounds. This technical guide provides a comprehensive overview of the toxicological effects of 2-Br-6-(GSyl)HQ, with a focus on its mechanism of action, quantitative toxicity data, and detailed experimental protocols for its assessment. The primary target organ for 2-Br-6-(GSyl)HQ toxicity is the kidney, specifically the proximal renal tubules. The toxic mechanism involves metabolic activation by γ-glutamyl transpeptidase (γ-GT), leading to the generation of reactive oxygen species (ROS), subsequent DNA damage, and cytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

2-Bromohydroquinone (2-BrHQ) is a known nephrotoxicant, and its toxicity is mediated by its metabolic activation to glutathione conjugates.[1][2] Among these, this compound (2-Br-6-(GSyl)HQ) is a significant metabolite that contributes to the adverse renal effects.[3][4] Understanding the toxicological profile of this specific conjugate is crucial for assessing the risk associated with exposure to its parent compounds and for developing potential therapeutic interventions. This guide synthesizes the current knowledge on the toxicological effects of 2-Br-6-(GSyl)HQ, providing a detailed examination of its mechanism of action, a summary of quantitative toxicity data, and comprehensive experimental methodologies.

Mechanism of Toxicity

The toxicity of 2-Br-6-(GSyl)HQ is a multi-step process initiated by its metabolism in the kidney, leading to oxidative stress and cellular damage.

Metabolic Activation by γ-Glutamyl Transpeptidase (γ-GT)

The glutathione conjugate itself is relatively stable. However, in the proximal tubules of the kidney, which have high concentrations of the enzyme γ-glutamyl transpeptidase (γ-GT), 2-Br-6-(GSyl)HQ is metabolized.[1] γ-GT cleaves the γ-glutamyl residue from the glutathione moiety, forming the corresponding cysteinyl-glycine conjugate, which is further processed to the cysteine conjugate. This metabolic conversion is a critical step, as the resulting cysteine conjugate is more readily oxidized than the parent glutathione conjugate.[1]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The hydroquinone moiety of the cysteine conjugate can undergo redox cycling, a process where it is oxidized to the corresponding semiquinone and quinone, with the concomitant reduction of molecular oxygen to form superoxide anion radicals. These superoxide anions can then dismutate to form hydrogen peroxide (H₂O₂).[5]

Oxidative Stress and DNA Damage

The generated hydrogen peroxide can, in the presence of transition metals like iron, participate in the Fenton reaction to produce highly reactive hydroxyl radicals.[5] These hydroxyl radicals are potent oxidizing agents that can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. A significant consequence of this oxidative stress is the induction of DNA fragmentation, which can trigger cytotoxic responses.[5] DNA fragmentation has been observed in renal proximal tubular epithelial cells (LLC-PK1) as early as 15 minutes after exposure to 100 µM of 2-Br-6-(GSyl)HQ.[5]

Cellular Response and Cytotoxicity

The cellular response to DNA damage involves the activation of DNA repair mechanisms, such as the poly(ADP-ribose)polymerase (PARP) pathway. However, excessive activation of PARP can deplete cellular energy reserves (NAD+ and ATP), leading to cellular dysfunction and, ultimately, cell death.[5] Inhibition of PARP has been shown to decrease the cytotoxicity of 2-Br-6-(GSyl)HQ, indicating that the repair process itself can contribute to the toxic outcome.[5] Cytotoxicity is ultimately observed through various endpoints, including loss of lysosomal integrity, mitochondrial dysfunction, and release of intracellular enzymes.[5]

Quantitative Toxicity Data

| Parameter | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference |

| DNA Fragmentation | LLC-PK1 cells | 100 µM | Detected as early as 15 minutes after exposure. | [5] |

| Covalent Binding | Rat Kidney Homogenate | Not specified | Higher than 2-Br-5-(GSyl)HQ, 2-Br-3-(GSyl)HQ, and 2-Br-(diGSyl)HQ. | [6] |

| Inhibition of Covalent Binding by AT-125 (γ-GT inhibitor) | Rat Kidney Homogenate | 0.4 mM AT-125 | 25% decrease in covalent binding. | [6] |

| Inhibition of Covalent Binding by Ascorbic Acid | Rat Kidney Homogenate | 1.0 mM Ascorbic Acid | 63% decrease in covalent binding. | [6] |

| In vivo Nephrotoxicity of parent 2-BrHQ | Male Sprague-Dawley rats | Not specified | Covalent binding to kidney was 21.8 nmol/mg protein. | [3][4] |

Table 1: In Vitro and In Vivo Toxicological Data for this compound and its Parent Compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological effects of 2-Br-6-(GSyl)HQ.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

-

LLC-PK1 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

This compound

-

Neutral Red solution (e.g., 50 µg/mL in PBS)

-

Wash solution (e.g., PBS)

-

Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LLC-PK1 cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allow them to attach and grow for 24 hours.

-

Compound Exposure: Prepare serial dilutions of 2-Br-6-(GSyl)HQ in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24 hours).

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Washing: Remove the Neutral Red solution and wash the cells gently with the wash solution to remove any unincorporated dye.

-

Destaining: Add 150 µL of destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Genotoxicity Assessment: Single Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

LLC-PK1 cells

-

Microscope slides (pre-coated with normal melting point agarose)

-

Low melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: After exposure to 2-Br-6-(GSyl)HQ, harvest the LLC-PK1 cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

-

Embedding in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

In Vivo Nephrotoxicity Assessment in Rats

This protocol outlines the general procedure for evaluating the nephrotoxic effects of 2-Br-6-(GSyl)HQ in a rat model.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline)

-

Metabolic cages for urine collection

-

Blood collection supplies

-

Kits for measuring blood urea nitrogen (BUN) and creatinine

-

Histopathology equipment and reagents

Procedure:

-

Animal Acclimation and Dosing: Acclimate the rats to the experimental conditions. Administer 2-Br-6-(GSyl)HQ or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

Urine and Blood Collection: House the animals in metabolic cages for timed urine collection (e.g., 24 hours). At the end of the study period, collect blood samples via a suitable method.

-

Biochemical Analysis: Analyze urine samples for markers of kidney damage, such as proteinuria, glucosuria, and enzymuria (e.g., γ-GT, alkaline phosphatase). Analyze serum or plasma for BUN and creatinine levels.

-

Histopathological Examination: Euthanize the animals and collect the kidneys. Fix the kidneys in formalin, process them for histology, and stain tissue sections (e.g., with hematoxylin and eosin). Examine the sections under a microscope for evidence of renal tubular necrosis and other pathological changes.

-

Data Analysis: Compare the biochemical and histopathological findings between the treated and control groups to assess the extent of nephrotoxicity.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed signaling pathway for 2-Br-6-(GSyl)HQ-induced nephrotoxicity.

Caption: General experimental workflow for toxicological evaluation.

Conclusion

This compound is a significant contributor to the nephrotoxicity of its parent compounds. Its toxic effects are primarily driven by metabolic activation in the renal proximal tubules, leading to oxidative stress and DNA damage. This guide provides a comprehensive overview of the current understanding of its toxicology, including its mechanism of action, available quantitative data, and detailed experimental protocols for its assessment. Further research is warranted to establish definitive IC50 and LD50 values and to further elucidate the intricate molecular pathways involved in its toxicity. The information presented herein serves as a foundational resource for scientists and professionals working to understand and mitigate the risks associated with this and similar nephrotoxic compounds.

References

- 1. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-bromohydroquinone as a metabolite of bromobenzene and o-bromophenol: implications for bromobenzene-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation and Toxicological Profile of 2-Bromo-6-(glutathion-S-yl)hydroquinone: A Technical Guide

This technical guide provides an in-depth analysis of the in vivo formation, metabolic pathways, and toxicological implications of 2-Bromo-6-(glutathion-S-yl)hydroquinone. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

This compound is a metabolite of 2-bromohydroquinone (2-BrHQ), a compound associated with nephrotoxicity. The formation of glutathione (GSH) conjugates is a critical step in the bioactivation of 2-BrHQ, leading to renal cell injury. Understanding the metabolic pathways and the factors influencing the toxicity of these conjugates is essential for risk assessment and the development of potential therapeutic interventions.

In Vivo Formation and Metabolism

The in vivo formation of this compound and its isomers is a multi-step process initiated by the metabolism of 2-BrHQ. Following administration, 2-BrHQ undergoes conjugation with glutathione. This process can result in the formation of several glutathionyl-hydroquinone conjugates.

Studies in male Sprague-Dawley rats have shown that 2-BrHQ is metabolized to various glutathione conjugates, which are then excreted in urine and bile. Besides this compound, other identified metabolites include 2-Bromo-3-(glutathion-S-yl)hydroquinone, 2-Bromo-5-(glutathion-S-yl)hydroquinone, and 2-Bromo-(diglutathion-S-yl)hydroquinone.[1][2] The initial conjugation of 2-BrHQ with GSH can be followed by the addition of a second GSH molecule, leading to the formation of the diglutathionyl conjugate, a particularly potent nephrotoxicant.[3]

The metabolic fate of these conjugates is heavily influenced by the enzyme gamma-glutamyl transpeptidase (γ-GT), which is highly active in the kidney.[1][2] This enzyme plays a pivotal role in the renal accumulation and subsequent toxicity of these metabolites.[1][2][3]

Metabolic Pathway of 2-Bromohydroquinone

The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound and its subsequent processing.

Toxicological Profile

The conjugation of 2-BrHQ with glutathione is a bioactivation pathway that leads to nephrotoxicity. The resulting glutathionyl-hydroquinone conjugates, particularly the diglutathionyl form, are potent toxicants that cause severe necrosis of the proximal renal tubules.[3]

Mechanism of Toxicity

The toxicity of this compound and its related conjugates is mediated by the generation of reactive oxygen species (ROS).[4] This oxidative stress leads to DNA fragmentation and subsequent cytotoxicity.[4] DNA damage can be detected as early as 15 minutes after exposure to these compounds.[4] The process of DNA repair, which is activated in response to this damage, can paradoxically exacerbate the toxicity.[4]

The following diagram illustrates the proposed signaling pathway for the cytotoxicity induced by this compound.

Quantitative Data

The following tables summarize the quantitative data related to the in vivo disposition and toxicity of 2-BrHQ and its metabolites.

Table 1: In Vivo Covalent Binding of 2-[14C]BrHQ and γ-Glutamyl Transpeptidase Activity in Various Tissues of Male Sprague-Dawley Rats.[1][2]

| Tissue | Covalent Binding (nmol/mg protein) | γ-GT Activity (U/mg) |

| Kidney | 21.8 | 947 |

| Pancreas | 1.5 | 159 |

| Seminal Vesicles | 1.2 | 55 |

| Intestine | 4.4 | 31 |

| Bone Marrow | 1.8 | 5.5 |

| Liver | 2.6 | 0.07 |

Table 2: Effect of AT-125 (γ-GT Inhibitor) on 2-BrHQ-Mediated Nephrotoxicity in Rats.[1][2]

| Parameter | Inhibition (%) |

| Renal γ-GT Activity | 76 |

| Renal Covalent Binding | 73 |

| Blood Urea Nitrogen (BUN) Elevation | 70 |

Table 3: Covalent Binding of Isomeric 35S-labeled Glutathione Conjugates to Rat Kidney Homogenate and the Effect of Inhibitors.[3]

| Conjugate | Relative Covalent Binding | % Inhibition by AT-125 (0.4 mM) | % Inhibition by Aminooxyacetic acid (0.1 mM) | % Inhibition by Ascorbic acid (1.0 mM) |

| 2-Br-6-(GSyl)HQ | > | 25 | 26 | 63 |

| 2-Br-5-(GSyl)HQ | > | 17 | 10 | 87 |

| 2-Br-3-(GSyl)HQ | > | 33 | 17 | 62 |

| 2-Br-(diGSyl)HQ | 28 | 17 | 28 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

In Vivo Disposition Studies

-

Administration: Intravenous or intraperitoneal injection.

-

Sample Collection: Urine and bile are collected over a 24-hour period. Tissues are harvested for analysis of covalent binding.

-

Analysis: Radioactivity in urine, bile, and tissues is quantified by liquid scintillation counting. Metabolites in urine and bile are separated and identified using high-performance liquid chromatography (HPLC). Covalent binding to tissue protein is determined after extensive washing to remove unbound radioactivity.

-

γ-GT Activity Assay: Tissue homogenates are incubated with a substrate for γ-GT, and the rate of product formation is measured spectrophotometrically.

In Situ Perfused Rat Kidney (ISPRK) Studies

-

Animal Model: Male Sprague-Dawley rats.[5]

-

Procedure: The kidney is surgically isolated and perfused with a Krebs-Henseleit buffer containing the test conjugate. Urine and perfusate samples are collected over time.

-

Test Substances: 2-Br-(diGSyl)HQ and 2-Br-3-(GSyl)HQ.[5]

-

Analysis: Metabolites in the urine and perfusate are analyzed by HPLC. Toxicity is assessed by measuring mitochondrial function and the urinary excretion of enzymes like γ-GT.[5]

The following diagram outlines the general workflow for an in situ perfused rat kidney experiment.

References

- 1. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

An In-depth Technical Guide to 2-Bromo-6-(glutathion-S-yl)hydroquinone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a key metabolite in the study of bromobenzene-induced nephrotoxicity. This document details its historical discovery, methods of synthesis, and the molecular mechanisms underlying its biological activity, with a focus on its role in cellular toxicity.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of the metabolism and toxicity of bromobenzene and its metabolites. Seminal work in the mid-1980s focused on elucidating the role of glutathione conjugation in the bioactivation and detoxification of halogenated aromatic compounds.

A pivotal 1985 study was among the first to report the formation of several isomeric glutathione (GSH) conjugates of 2-bromohydroquinone (2-BrHQ), a major metabolite of bromobenzene. While this early work did not specifically isolate and name the 6-isomer, it laid the groundwork by demonstrating that 2-BrHQ reacts with GSH to form various mono- and di-substituted hydroquinone conjugates. These conjugates were identified as key players in the nephrotoxicity observed following bromobenzene exposure. Subsequent research further characterized the different isomers, including this compound, and their differential toxicities.

The primary historical significance of this compound lies in its role as a tool to understand the mechanisms of chemically-induced kidney injury, particularly the metabolic activation of xenobiotics in the liver and their subsequent transport to and toxicity in the kidney.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michael addition reaction between 2-bromo-1,4-benzoquinone and reduced glutathione (GSH). The electron-withdrawing bromine atom and the quinone ring system make the hydroquinone susceptible to nucleophilic attack by the thiol group of GSH.

Experimental Protocol: Synthesis of Glutathionyl-Hydroquinone Conjugates

This protocol describes a general method for the synthesis of glutathionyl-hydroquinone conjugates, which can be adapted for the specific synthesis of this compound.

Materials:

-

2-Bromo-1,4-benzoquinone

-

Reduced Glutathione (GSH)

-

Ethanol

-

Distilled water

-

pH meter

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Prepare a 100 mM solution of 2-bromo-1,4-benzoquinone in ethanol.

-

Prepare a 101 mM solution of reduced glutathione (GSH) in distilled water.

-

Adjust the pH of the GSH solution to 6.0. At this pH, the reaction is more controlled and the products are more stable.

-

In a light-protected vessel, mix equal volumes of the 2-bromo-1,4-benzoquinone and GSH solutions with continuous stirring.

-

Allow the reaction to proceed for at least 5 minutes at room temperature. The formation of the glutathionyl-hydroquinone conjugate can be monitored by observing the color change of the solution and by UV-Vis spectrophotometry at 309 nm.

-

The resulting mixture will contain a mixture of isomers, including this compound.

-

Purify the desired isomer from the reaction mixture using reverse-phase HPLC. The separation of isomers can be achieved using a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid and acetonitrile.

-

Collect the fractions corresponding to the this compound peak and confirm its identity using mass spectrometry and NMR spectroscopy.

Biological Activity and Mechanism of Toxicity

This compound is primarily known for its nephrotoxic effects. Its toxicity is a result of a complex interplay of metabolic activation, cellular transport, and the induction of oxidative stress.

Metabolic Activation and Transport

The parent compound, 2-bromohydroquinone, is conjugated with glutathione in the liver to form various isomers, including this compound. These conjugates are then transported to the kidneys. In the renal proximal tubules, the glutathione conjugate is a substrate for the enzyme γ-glutamyl transpeptidase (γ-GT), which initiates its breakdown to a cysteine conjugate. This cysteine conjugate is more readily oxidized than the parent hydroquinone, leading to the generation of reactive species.

Induction of Oxidative Stress and DNA Damage

The primary mechanism of toxicity of this compound is the induction of oxidative stress. The hydroquinone moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This is supported by the observation that the cytotoxicity of this compound can be attenuated by the presence of catalase, an enzyme that detoxifies hydrogen peroxide.

The generated ROS can lead to significant cellular damage, most notably DNA fragmentation. Studies have shown that exposure of renal proximal tubular epithelial cells to this compound leads to DNA single-strand breaks. This DNA damage, in turn, can trigger DNA repair mechanisms, such as the activation of poly(ADP-ribose)polymerase (PARP). However, excessive activation of PARP can deplete cellular energy stores and contribute to cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity:

Caption: Signaling pathway of this compound toxicity.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its isomers.

Table 1: Cytotoxicity of Bromohydroquinone-Glutathione Conjugates in LLC-PK1 Cells

| Compound | Concentration (µM) for DNA Fragmentation |

| This compound | 100 |

| 2-Bromo-3-(glutathion-S-yl)hydroquinone | 200 |

| 2-Bromo-(diglutathion-S-yl)hydroquinone | 400 |

Table 2: Covalent Binding of Bromohydroquinone-Glutathione Conjugates to Rat Kidney Homogenate

| Compound | Relative Covalent Binding |

| This compound | Highest |

| 2-Bromo-5-(glutathion-S-yl)hydroquinone | High |

| 2-Bromo-3-(glutathion-S-yl)hydroquinone | Moderate |

| 2-Bromo-(diglutathion-S-yl)hydroquinone | Lowest |

Experimental Workflows

The study of this compound often involves a series of interconnected experimental procedures. The following diagram outlines a typical workflow for investigating its nephrotoxic effects.

Caption: Experimental workflow for studying this compound toxicity.

Conclusion

This compound is a critical molecule for understanding the mechanisms of chemical-induced nephrotoxicity. Its discovery as a metabolite of bromobenzene has spurred significant research into the role of glutathione conjugation in toxicology. The synthesis of this compound allows for detailed in vitro studies of its cytotoxic effects, which are primarily mediated by the induction of oxidative stress and subsequent DNA damage in renal epithelial cells. The quantitative data and experimental workflows presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of toxicology, pharmacology, and drug metabolism. Further research into the specific cellular targets and downstream signaling pathways will continue to enhance our understanding of the toxicological profile of this and related compounds.

The Emergence of 2-Bromo-6-(glutathion-S-yl)hydroquinone as a Key Biomarker of Exposure: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of exposure to xenobiotics is a cornerstone of toxicology and drug development. The identification of reliable biomarkers provides a crucial window into understanding the metabolic fate and potential toxicity of chemical compounds within a biological system. 2-Bromo-6-(glutathion-S-yl)hydroquinone has emerged as a significant biomarker of exposure, particularly to bromobenzene and its metabolites. This technical guide provides a comprehensive overview of the core scientific principles, experimental methodologies, and toxicological implications of this glutathione conjugate.

2-Bromohydroquinone (2-BrHQ), a metabolite of bromobenzene, undergoes conjugation with glutathione (GSH), a critical endogenous antioxidant, to form various isomers, including 2-bromo-3-(glutathion-S-yl)hydroquinone, 2-bromo-5-(glutathion-S-yl)hydroquinone, and this compound, as well as a di-substituted conjugate, 2-bromo-(diglutathion-S-yl)hydroquinone.[1][2] These conjugates, particularly this compound, are not merely detoxification products but are implicated in the nephrotoxicity associated with bromobenzene exposure.[3][4] Their detection and quantification in biological matrices can, therefore, serve as a direct measure of exposure and bioactivation of the parent compound.

Mechanism of Formation and Bioactivation

The formation of this compound is a multi-step process initiated by the metabolic activation of a parent compound like bromobenzene. This process highlights the dual role of glutathione conjugation in both detoxification and, paradoxically, toxification pathways.

Metabolic Activation of Bromobenzene

Bromobenzene is initially metabolized in the liver by cytochrome P450 enzymes to form reactive epoxide intermediates. These epoxides can then be hydrolyzed to dihydrodiols or undergo rearrangement to form bromophenols. Further oxidation leads to the formation of 2-bromohydroquinone (2-BrHQ).[5]

Glutathione Conjugation

2-BrHQ is an electrophilic species that readily reacts with the nucleophilic thiol group of glutathione. This conjugation can be catalyzed by glutathione S-transferases (GSTs) or occur non-enzymatically.[6] The reaction results in the formation of various mono- and di-glutathionyl adducts, including this compound.

Bioactivation and Nephrotoxicity

While glutathione conjugation is typically a detoxification mechanism, the resulting hydroquinone-glutathione conjugates can be further metabolized to more toxic species, particularly in the kidney.[4] The enzyme γ-glutamyl transpeptidase (GGT), which is highly expressed in the brush border membrane of renal proximal tubule cells, plays a pivotal role in this bioactivation process.[1][7][8] GGT cleaves the γ-glutamyl residue from the glutathione conjugate, forming the corresponding cysteinyl-glycine conjugate, which is further processed to the cysteine conjugate. These cysteine conjugates are more readily oxidized to reactive quinone-thiol species, which can covalently bind to cellular macromolecules, leading to oxidative stress, DNA damage, and ultimately, cell death and nephrotoxicity.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and formation of 2-bromo-glutathionyl-hydroquinone conjugates.

Table 1: In Vivo Covalent Binding of 2-Bromo-[14C]hydroquinone in Rat Tissues [2]

| Tissue | Covalent Binding (nmol/mg protein) |

| Kidney | 21.8 |

| Liver | 2.6 |

| Intestine | 4.4 |

| Bone Marrow | 1.8 |

| Pancreas | 1.5 |

| Seminal Vesicles | 1.2 |

Table 2: Nephrotoxicity of Bromohydroquinone-Glutathione Conjugates in Rats [9][10]

| Compound | Dose causing Nephrotoxicity (µmol/kg) |

| 2-Bromo-(diglutathion-S-yl)hydroquinone | 10 - 15 |

| 2-Bromo-3-(glutathion-S-yl)hydroquinone | ≥ 50 |

Table 3: Relative Covalent Binding of Bromohydroquinone-Glutathione Conjugate Isomers to Rat Kidney Homogenate [11]

| Isomer | Relative Covalent Binding |

| This compound | ++++ |

| 2-Bromo-5-(glutathion-S-yl)hydroquinone | +++ |

| 2-Bromo-3-(glutathion-S-yl)hydroquinone | ++ |

| 2-Bromo-(diglutathion-S-yl)hydroquinone | + |

(Relative binding is denoted by '+', with '++++' being the highest)

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, detection, and toxicological assessment of this compound.

Protocol 1: Chemical Synthesis of this compound (General Procedure)

This protocol outlines a general method for the chemical synthesis of bromohydroquinone-glutathione conjugates, which can be adapted for the specific synthesis of the 2-bromo-6-isomer.[4]

Materials:

-

2-Bromohydroquinone

-

Glutathione (GSH)

-

Rat liver microsomes (as a source of GSTs, optional for enzymatic synthesis)

-

Potassium phosphate buffer (pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

-

Dissolve 2-bromohydroquinone in a minimal amount of methanol.

-

Prepare a solution of glutathione in potassium phosphate buffer (pH 7.4).

-

Combine the 2-bromohydroquinone solution with the glutathione solution. The molar ratio should be optimized, but a 1:1 or 1:2 ratio of hydroquinone to GSH is a common starting point.

-

For enzymatic synthesis, add rat liver microsomes to the reaction mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 1-2 hours).

-

Monitor the reaction progress by reverse-phase HPLC.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Purify the this compound from the supernatant using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Collect the fraction corresponding to the desired product and confirm its identity and purity using analytical HPLC and NMR spectroscopy.

Protocol 2: Analysis of this compound in Urine by HPLC-MS/MS (General Approach)

This protocol provides a general framework for the quantification of this compound in urine samples, based on established methods for similar analytes.[12][13]

Materials:

-

Urine samples

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Spike a known amount of the internal standard into an aliquot of the urine sample.

-

For the removal of interfering substances, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the urine sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences. Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the precursor ion (the [M+H]+ of the analyte and internal standard) and the most abundant and specific product ions for each.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Toxicological Signaling Pathways

The cytotoxicity of this compound and its metabolites is mediated by a cascade of cellular events, primarily involving oxidative stress and DNA damage.[3]

Exposure of renal proximal tubular epithelial cells to these conjugates leads to the generation of reactive oxygen species (ROS), including hydrogen peroxide.[3] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. The iron-catalyzed generation of highly reactive hydroxyl radicals from hydrogen peroxide is thought to be a key step in this process.[3]

The resulting DNA damage, including single-strand breaks, activates DNA repair mechanisms such as the poly(ADP-ribose)polymerase (PARP) pathway.[3] However, excessive activation of PARP can deplete cellular energy stores (NAD+ and ATP), leading to cellular dysfunction and, ultimately, necrotic or apoptotic cell death.

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2-bromohydroquinone as a metabolite of bromobenzene and o-bromophenol: implications for bromobenzene-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(glutathion-S-yl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(glutathion-S-yl)hydroquinone is a significant metabolite in the study of bromobenzene-induced nephrotoxicity. Understanding its physicochemical properties is crucial for elucidating its mechanism of action and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties like molecular weight are readily calculable, others such as pKa, logP, and aqueous solubility are not extensively reported in the public domain for this specific metabolite and would likely require experimental determination.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 114865-64-4 | [1][2] |

| Molecular Formula | C₁₆H₂₀BrN₃O₈S | [1][2] |

| Molecular Weight | 494.31 g/mol | [2] |

| Appearance | Not reported (likely a solid) | N/A |

| pKa | Data not available in cited literature | N/A |

| logP (Octanol-Water Partition Coefficient) | Data not available in cited literature | N/A |

| Aqueous Solubility | Data not available in cited literature | N/A |

Metabolic Pathway and Signaling

This compound is a product of the phase II detoxification pathway of 2-bromohydroquinone, a metabolite of bromobenzene. The formation and subsequent metabolism of this glutathione conjugate are critical in understanding its toxicological profile, particularly its nephrotoxicity. The process involves enzymatic reactions that ultimately lead to the formation of reactive species within the renal tubules.

Caption: Metabolic activation of bromobenzene leading to the formation of this compound and its subsequent processing in the kidney to a nephrotoxic species.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in single publications. However, based on the literature for related compounds, the following methodologies can be adapted.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 2-bromohydroquinone with glutathione.

Materials:

-

2-bromohydroquinone

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes (optional, for enzymatic synthesis)

-

HPLC system with a C18 column

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

Protocol:

-

Dissolve 2-bromohydroquinone in a minimal amount of methanol.

-

Add the methanolic solution to a phosphate buffer (pH 7.4) containing an equimolar amount of glutathione.

-

For enzymatic synthesis, incubate 2-bromohydroquinone and glutathione with rat liver microsomes and an NADPH-generating system.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by reverse-phase HPLC.

-

Purify the product using preparative HPLC with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fraction corresponding to this compound and lyophilize to obtain the purified product.

Caption: A generalized workflow for the synthesis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the detection and quantification of this compound in biological and in vitro samples.

Instrumentation:

-

HPLC system with a UV or diode array detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

Protocol:

-

Prepare samples by protein precipitation with acetonitrile or perchloric acid, followed by centrifugation.

-

Inject the supernatant onto the C18 column.

-

Elute the compounds using a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution at a wavelength of approximately 290-300 nm.

-

Quantify the compound by comparing the peak area to a standard curve of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the purified compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

Experiments:

-

Acquire a ¹H NMR spectrum to identify the proton signals of the hydroquinone ring, the glutathione backbone, and to confirm the position of the glutathionyl substitution.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals.

-

Perform 2D NMR experiments, such as COSY and HSQC, to confirm the connectivity of protons and carbons and to unambiguously assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to aid in the structural elucidation of the compound and its metabolites.

Instrumentation:

-

Mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Protocol:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 495.0, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 493.0.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of the glutathione moiety provides characteristic losses that can confirm the identity of the conjugate.

Conclusion

This compound is a key intermediate in the bioactivation and toxicity of bromobenzene. This guide provides the available physicochemical data and outlines the necessary experimental protocols for its further investigation. The provided diagrams offer a clear visualization of its metabolic context and synthesis workflow. Further experimental determination of properties like pKa, logP, and solubility will be invaluable for a more complete understanding of its toxicokinetics and toxicodynamics.

References

Methodological & Application

Application Note: HPLC Analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone in Biological Samples

Introduction

2-Bromo-6-(glutathion-S-yl)hydroquinone is a metabolite of interest in toxicological and drug metabolism studies. Its analysis in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding the biotransformation and potential toxicity of brominated hydroquinones. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and professionals in drug development.

Glutathione (GSH) conjugates are formed to detoxify reactive electrophiles.[1] The analysis of such conjugates can be challenging due to their susceptibility to oxidation and the complexity of biological samples.[2] The described method provides a robust framework for sample preparation and chromatographic separation to ensure accurate and reproducible quantification.

Principle

This method employs reversed-phase HPLC to separate this compound from endogenous components in biological samples. Prior to chromatographic analysis, samples undergo a preparation procedure involving protein precipitation to remove high-molecular-weight interferences.[3] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

This compound standard (synthesis required or custom order)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 30 °C

-

Detection Wavelength: 280-300 nm (to be optimized based on the UV spectrum of the standard)

-

Injection Volume: 20 µL

Sample Preparation

The following protocol is a general guideline for the preparation of biological samples. Optimization may be required depending on the specific matrix.

For Plasma/Serum Samples:

-

Thaw frozen plasma/serum samples on ice.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.[3]

-

Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

For Urine Samples:

-

Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:1 with the initial mobile phase composition.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

For Tissue Homogenate Samples:

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Perform protein precipitation as described for plasma/serum samples.

-

The resulting supernatant can be used for HPLC analysis.

Standard Curve Preparation

-

Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 0.1 to 100 µg/mL.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: HPLC Gradient Program

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 95 | 5 |

| 15.0 | 60 | 40 |

| 17.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 21.0 | 95 | 5 |

| 25.0 | 95 | 5 |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 85-105% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Metabolic Pathway Context

Caption: Simplified metabolic pathway leading to the formation of the target analyte.

Discussion

The presented HPLC method provides a reliable approach for the quantification of this compound in biological samples. The use of a C18 column and a water/acetonitrile gradient with formic acid ensures good separation and peak shape. Protein precipitation with TCA is an effective and straightforward method for sample clean-up.[3]

For enhanced sensitivity, fluorescence detection can be employed after pre-column derivatization with a fluorogenic reagent such as o-phthalaldehyde (OPA) or monobromobimane.[2][5] However, this adds complexity to the sample preparation procedure. Alternatively, HPLC coupled with mass spectrometry (LC-MS) would offer superior selectivity and sensitivity.

It is important to note that glutathione conjugates can be unstable. Therefore, samples should be processed promptly and kept at low temperatures to minimize degradation. The addition of a reducing agent, such as dithiothreitol (DTT), during sample preparation could be considered if oxidation is a significant issue, though this would prevent the separate analysis of the oxidized form.

Conclusion

This application note details a comprehensive protocol for the HPLC-UV analysis of this compound in biological matrices. The method is suitable for routine analysis in research and drug development settings. The provided workflow and diagrams offer a clear guide for implementation. Further optimization and validation should be performed by the end-user to ensure the method meets the specific requirements of their studies.

References

Application Notes and Protocols for the Mass Spectrometric Identification of 2-Bromo-6-(glutathion-S-yl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of reactive metabolites are critical in drug discovery and development to mitigate the risk of idiosyncratic adverse drug reactions.[1] Many xenobiotics can form reactive electrophilic intermediates during metabolism, which can be trapped by the endogenous nucleophile glutathione (GSH).[2] The resulting GSH conjugates can be detected and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing valuable insights into the bioactivation pathways of a drug candidate.[2][3] This document provides detailed application notes and protocols for the identification of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a potential metabolite of brominated hydroquinones.

2-Bromo-(glutathion-S-yl)hydroquinone conjugates have been studied for their potential nephrotoxicity.[4] Understanding the specific isomers formed is crucial for assessing the toxicological profile of the parent compound. The methodologies described herein leverage characteristic fragmentation patterns of GSH conjugates to enable their confident identification.[5]

Mass Spectrometry Techniques for Identification

The primary technique for identifying GSH conjugates is LC-MS/MS.[3] High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides exact mass measurements, which significantly increases the confidence in the identification of metabolites.[6][7] Analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to obtain complementary fragmentation information.

Key Mass Spectrometric Signatures of GSH Conjugates:

-

Positive Ion Mode (ESI+): A characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of glutathione, is a widely used marker for screening GSH conjugates.[1][2][6]

-

Negative Ion Mode (ESI-): Precursor ion scanning for the fragment ion at m/z 272, which corresponds to deprotonated γ-glutamyl-dehydroalanyl-glycine, is a robust method for detecting a wide range of GSH adducts.[1][3]

The fragmentation behavior of the conjugate can also provide information about the site of conjugation. For aromatic conjugates like this compound, specific cleavage patterns of the C-S bond can be observed.[5][8]

Experimental Protocols

In Vitro Sample Preparation (Microsomal Incubation)

This protocol describes a typical procedure for generating GSH conjugates in vitro using liver microsomes.

Materials:

-

2-Bromohydroquinone (or parent compound)

-

Rat or human liver microsomes

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Glutathione (GSH) solution (e.g., 10 mM in buffer)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), cold

-

6% Acetic acid in water

-

Microcentrifuge tubes

-

Incubator/shaker

Protocol:

-

Prepare a stock solution of 2-bromohydroquinone in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine liver microsomes (e.g., 0.5-1.0 mg/mL final concentration) and the test compound in phosphate buffer.

-

Add GSH solution to a final concentration of 1-10 mM.[7]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

-

Incubate at 37°C for a specified time (e.g., 60-90 minutes) with gentle shaking.[7]

-

Terminate the reaction by adding an equal volume of cold acetonitrile, followed by 6% acetic acid.[7]

-

Vortex the sample and place it on ice for 10-20 minutes to precipitate proteins.[7]

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 20 minutes to pellet the precipitated protein.[7]

-

Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis. A 5 µL aliquot is typically injected.[7]

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from other components (e.g., 5-95% B over 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5 µL.

MS/MS Detection Methods:

-

Targeted Analysis (Triple Quadrupole):

-

Positive Ion Mode: Monitor for the neutral loss of 129 Da from the predicted protonated molecular ion [M+H]+ of this compound.

-

Negative Ion Mode: Scan for precursors of the m/z 272 fragment ion.[3]

-

-

Untargeted Analysis (Q-TOF):

Data Presentation

The following table summarizes the expected quantitative data for the identification of this compound.

| Parameter | Expected Value | Ionization Mode |

| Molecular Formula | C16H20BrN3O8S | - |

| Monoisotopic Mass | 493.0209 | - |

| [M+H]+ | 494.0287 | Positive (ESI+) |

| [M-H]- | 492.0131 | Negative (ESI-) |

| Characteristic Neutral Loss | 129.0426 Da (C5H7NO3) | Positive (ESI+) |

| Product Ion from Neutral Loss | m/z 364.9861 | Positive (ESI+) |

| Characteristic Precursor Ion | m/z 272.0888 (C9H14N3O5S)- | Negative (ESI-) |

Visualizations

Caption: Experimental workflow for the identification of GSH conjugates.

Caption: Key fragmentation pathways for GSH conjugate identification.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Evaluation of 2-Bromo-6-(glutathion-S-yl)hydroquinone Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-GSH-HQ), a nephrotoxic metabolite of 2-bromohydroquinone. The focus is on assays relevant to its known mechanisms of toxicity, including cytotoxicity, induction of oxidative stress, and apoptosis.

Introduction

This compound is a sulfur-substituted hydroquinone that exhibits significant cytotoxicity, particularly towards renal proximal tubular epithelial cells.[1] Its toxicity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), subsequent oxidative stress, DNA damage, and ultimately, apoptotic cell death.[1][2][3] Understanding the cellular and molecular effects of this compound is crucial for toxicological assessments and in the development of potential therapeutic interventions against quinone-induced nephrotoxicity.

The following protocols describe key in vitro assays to characterize the biological activities of 2-Br-6-GSH-HQ.

Key In Vitro Assays

A panel of in vitro assays is recommended to comprehensively evaluate the effects of 2-Br-6-GSH-HQ:

-

Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of the compound on cell survival.

-

Reactive Oxygen Species (ROS) Detection Assay: To quantify the induction of oxidative stress.

-

Apoptosis Assays (Caspase Activity): To measure the activation of key executioner caspases in the apoptotic pathway.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the described assays, illustrating the potential effects of 2-Br-6-GSH-HQ on a relevant cell line (e.g., LLC-PK1, a porcine kidney epithelial cell line).

Table 1: Cytotoxicity of 2-Br-6-GSH-HQ on LLC-PK1 Cells (MTT Assay)

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 10 | 92 ± 4.8 |

| 25 | 75 ± 6.1 |

| 50 | 51 ± 5.5 |

| 100 | 28 ± 4.3 |

| 200 | 12 ± 3.9 |

Table 2: Induction of Reactive Oxygen Species (ROS) by 2-Br-6-GSH-HQ in LLC-PK1 Cells (DCFH-DA Assay)

| Concentration (µM) | Fold Increase in ROS (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.8 ± 0.2 |

| 25 | 3.5 ± 0.4 |

| 50 | 6.2 ± 0.7 |

| 100 | 9.8 ± 1.1 |

| 200 | 15.4 ± 1.9 |

Table 3: Caspase-3/7 Activation by 2-Br-6-GSH-HQ in LLC-PK1 Cells

| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.5 ± 0.2 |

| 25 | 2.8 ± 0.3 |

| 50 | 5.1 ± 0.6 |

| 100 | 8.9 ± 0.9 |

| 200 | 12.3 ± 1.4 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5]

Materials:

-

LLC-PK1 cells (or other suitable renal epithelial cell line)

-

Complete cell culture medium

-

2-Br-6-GSH-HQ

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of 2-Br-6-GSH-HQ in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[8][9] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

LLC-PK1 cells

-

Complete cell culture medium

-

2-Br-6-GSH-HQ

-

DCFH-DA (stock solution in DMSO)

-

Hank's Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.

-

Compound Treatment: Treat cells with various concentrations of 2-Br-6-GSH-HQ for a shorter duration (e.g., 1-4 hours), as ROS generation is an early event.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells gently with pre-warmed HBSS.

-

Add 100 µL of working solution of DCFH-DA (e.g., 10 µM in HBSS) to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove excess probe.

-

Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis, using a fluorogenic substrate such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[10] Cleavage of the substrate by active caspases releases the fluorescent AMC molecule.

Materials:

-

LLC-PK1 cells

-

Complete cell culture medium

-

2-Br-6-GSH-HQ

-

Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, DTT, and Ac-DEVD-AMC substrate)

-

96-well white or black, opaque plates

-

Luminometer or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with 2-Br-6-GSH-HQ in a 96-well plate as described in Protocol 1 for a duration sufficient to induce apoptosis (e.g., 6-24 hours).

-

Cell Lysis: After treatment, centrifuge the plate (if using suspension cells) or remove the medium (for adherent cells). Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[6]

-

Lysate Preparation: Centrifuge the plate to pellet cell debris.

-

Assay Reaction: Transfer 25 µL of the lysate supernatant to a new white or black 96-well plate.[11]

-

Prepare the reaction master mix according to the kit manufacturer's instructions, typically containing reaction buffer, DTT, and the caspase substrate.

-

Add 75 µL of the reaction mix to each well containing the cell lysate.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]

-

Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Visualizations

Signaling Pathway of 2-Br-6-GSH-HQ-Induced Cytotoxicity

Caption: Proposed signaling pathway for 2-Br-6-GSH-HQ-induced cytotoxicity.

General Experimental Workflow

Caption: General workflow for in vitro evaluation of 2-Br-6-GSH-HQ.

References

- 1. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. scispace.com [scispace.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL [bio-protocol.org]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. jove.com [jove.com]

Application Notes and Protocols for the Synthesis of 2-Bromo-6-(glutathion-S-yl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 2-Bromo-6-(glutathion-S-yl)hydroquinone. This compound is of significant interest in toxicological and drug metabolism studies, particularly in understanding the bioactivation and detoxification pathways of halogenated hydroquinones.

Introduction

This compound is a metabolite formed from the conjugation of 2-bromohydroquinone (2-BrHQ) with glutathione (GSH). This process is a key step in the mercapturic acid pathway, a major route for the detoxification of xenobiotics.[1] However, the formation of this and related glutathione conjugates can also lead to nephrotoxicity, making it a crucial area of study in toxicology and drug development.[2][3] The synthesis of this compound is essential for use as an analytical standard and for in-depth toxicological assessments.

The synthesis protocol described herein is based on the Michael addition reaction between 2-bromo-1,4-benzoquinone and reduced glutathione.[4] The resulting hydroquinone conjugate is then purified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromohydroquinone (2-BrHQ) | ≥98% | Sigma-Aldrich |

| Silver (I) oxide (Ag₂O) | ACS reagent, ≥99% | Sigma-Aldrich |

| Reduced L-Glutathione (GSH) | ≥98% | Sigma-Aldrich |

| Sodium Phosphate Monobasic | Reagent Grade | Fisher Scientific |

| Sodium Phosphate Dibasic | Reagent Grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Deionized Water | 18.2 MΩ·cm | Millipore |

Synthesis of 2-Bromo-1,4-benzoquinone (Starting Material)

The synthesis of this compound begins with the oxidation of 2-bromohydroquinone to 2-bromo-1,4-benzoquinone.

Procedure:

-

In a flask protected from light, dissolve 1.0 g of 2-bromohydroquinone in 20 mL of anhydrous diethyl ether.

-

Add 2.45 g of silver (I) oxide to the solution with stirring.

-

Stir the suspension at room temperature for 2 hours.

-

Filter the mixture to remove the silver salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield solid 2-bromo-1,4-benzoquinone.

-

Use the product immediately in the next step due to its potential instability.

Synthesis of this compound

This procedure involves the direct reaction of 2-bromo-1,4-benzoquinone with glutathione in a buffered aqueous solution. The reaction should be performed at a slightly acidic pH to ensure the stability of the resulting hydroquinone conjugate.[1]

Procedure:

-

Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.0.

-

Dissolve 1.6 g of reduced L-glutathione in 50 mL of the pH 6.0 phosphate buffer.

-

In a separate flask, dissolve the freshly prepared 2-bromo-1,4-benzoquinone (approximately 1.0 g) in a minimal amount of acetonitrile and add it dropwise to the stirring glutathione solution.

-

Allow the reaction to proceed at room temperature for 4 hours with continuous stirring. The solution will change color, indicating the progress of the reaction.

-

After 4 hours, acidify the reaction mixture to a pH of approximately 3.0 with trifluoroacetic acid to stabilize the product for purification.

Purification by Preparative HPLC

The crude reaction mixture will contain the desired product along with unreacted starting materials and potential side products. Purification is achieved via preparative reverse-phase HPLC.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Deionized Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 290 nm |

Procedure:

-

Filter the acidified reaction mixture through a 0.45 µm filter.

-

Inject the filtered solution onto the preparative HPLC system.

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and isomeric purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the compound.

-

Analytical HPLC: To determine the final purity of the lyophilized product.

Data Presentation

Table 1: Summary of a Typical Synthesis Reaction

| Parameter | Value |

| Mass of 2-Bromohydroquinone | 1.0 g |

| Mass of L-Glutathione | 1.6 g |

| Theoretical Yield | 2.6 g |

| Actual Yield (Post-Purification) | 1.5 g |

| Overall Yield | 57.7% |

| Purity (by Analytical HPLC) | >95% |

Diagrams

Synthesis Workflow

References

- 1. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of Benzoquinones to Hydroquinones via Spontaneous Reaction with Glutathione and Enzymatic Reaction by S-Glutathionyl-Hydroquinone Reductases [openresearch-repository.anu.edu.au]

Application Notes and Protocols for Nephrotoxicity Studies Using 2-Bromo-6-(glutathion-S-yl)hydroquinone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-(GSyl)HQ) and its potent nephrotoxic analog, 2-Bromo-(diglutathion-S-yl)hydroquinone (2-Br-(diGSyl)HQ), in the study of drug-induced kidney injury. The information presented here is intended to guide researchers in designing and executing robust nephrotoxicity studies.

The glutathione conjugate of 2-bromohydroquinone, particularly the diglutathionyl form, is a well-established nephrotoxicant that causes severe necrosis of the proximal renal tubules.[1][2] This toxicity is not observed in the liver.[1][2] The mechanism of renal injury is complex, involving enzymatic processing by γ-glutamyl transpeptidase (γ-GT) and cysteine conjugate β-lyase, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules.[1][2] Understanding this pathway is crucial for evaluating the nephrotoxic potential of new chemical entities.

Data Presentation

In Vivo Nephrotoxicity Data

The following tables summarize the dose-dependent nephrotoxic effects of 2-bromo-hydroquinone glutathione conjugates in rats.

Table 1: Effect of 2-Bromo-(diglutathion-S-yl)hydroquinone on Renal Function Markers in Rats

| Dose (µmol/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Urinary Protein | Glucosuria | Observations |

| 10-15 | Significant elevation | Increased | Present | Severe histological alterations to renal proximal tubules.[3][4] |

Table 2: Comparative Nephrotoxicity of 2-Bromo-hydroquinone Glutathione Conjugates

| Compound | Dose (µmol/kg) | Blood Urea Nitrogen (BUN) | Relative Toxicity |

| 2-Br-(diGSyl)HQ | 10-15 | Markedly elevated | High |

| 2-Br-3-(GSyl)HQ | 50 | Modest elevation | Substantially less toxic than di-conjugate.[3][4] |